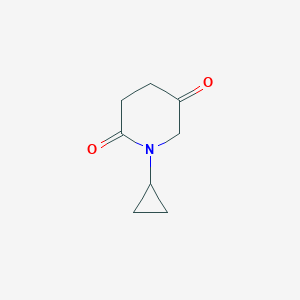
1-Cyclopropyl-2,5-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,5-piperidinedione is a chemical compound with the molecular formula C8H11NO2 . It is also known by its CAS number 1538241-88-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidinedione ring with a cyclopropyl group attached . The cyclopropyl group is a chemical structure derived from cyclopropane, with an empirical formula of C3H5 . The piperidinedione part of the molecule is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and two carbonyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.18 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 289.8±23.0 °C, 1.304±0.06 g/cm3, and 11.96±0.20 respectively .Scientific Research Applications
Synthesis and Chemical Properties
Zn(II)-Catalyzed Synthesis : A study explored the synthesis of highly functionalized piperidines from propargyl amines and cyclopropanes using Zn(II) catalysis, highlighting a method for accessing complex piperidine structures through tandem cyclopropane ring-opening and Conia-ene cyclization processes (Lebold et al., 2009).
Synthesis from Donor-Acceptor Cyclopropanes : Another research demonstrated the synthesis of 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, offering an efficient route to these structures with wide functional group tolerance (Garve et al., 2017).
Biological Activities
- Analgesic and CNS Activities : A study synthesized new 2,6-piperidinedione derivatives and evaluated them for potential anticonvulsant, sedative, and analgesic activities, finding significant anticonvulsant and analgesic effects in selected compounds (el Batran et al., 2006).
Photochemistry and Stability
- Photochemical Behavior : Research on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a compound structurally related to 1-Cyclopropyl-2,5-piperidinedione, investigated its photochemical behavior in aqueous solutions, revealing low-efficiency substitution reactions under irradiation (Mella et al., 2001).
Functionalization and Material Applications
- Functionalization of Polystyrene : A study introduced highly alkali-stable mono- and spirocyclic piperidine-based cations onto polystyrene via Friedel–Crafts alkylation, aiming for applications in alkaline fuel cells and water electrolyzers. This modification significantly enhanced the stability of anion-exchange membranes (Olsson et al., 2020).
Antimicrobial Activities
- Antimycobacterial Activities : A study synthesized novel fluoroquinolone derivatives with structural similarities to this compound and evaluated them for antimycobacterial activities, identifying compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropylpiperidine-2,5-dione are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 1-Cyclopropylpiperidine-2,5-dione’s action are currently unknown
Properties
IUPAC Name |
1-cyclopropylpiperidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-8(11)9(5-7)6-1-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHCMAFAZQMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

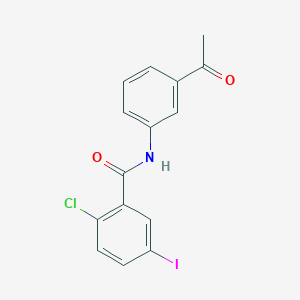
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)
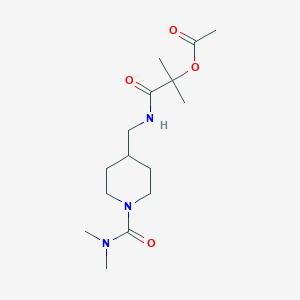
![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)
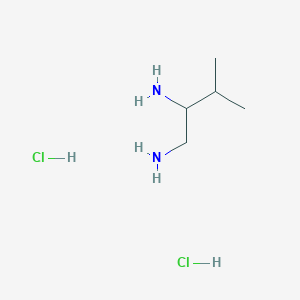
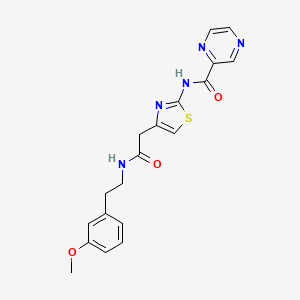
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)
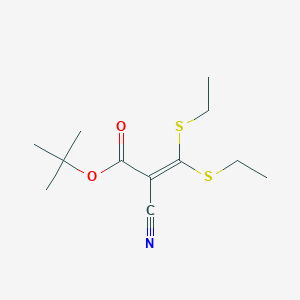
![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)
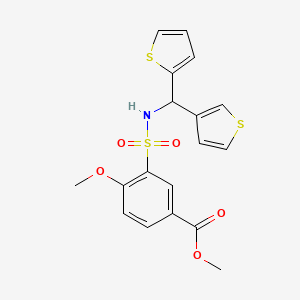
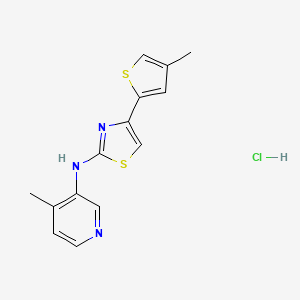
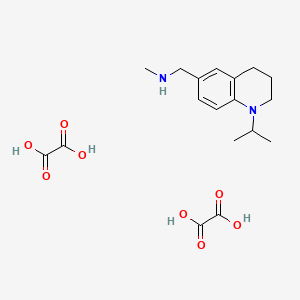
![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)
